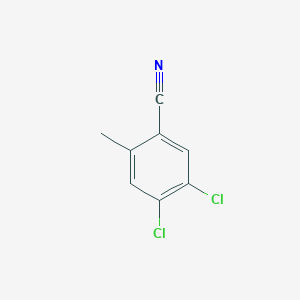

4,5-Dichloro-2-methylbenzonitrile

Descripción

4,5-Dichloro-2-methylbenzonitrile is an aromatic nitrile compound featuring two chlorine substituents at the 4- and 5-positions and a methyl group at the 2-position of the benzene ring. Its molecular formula is C₈H₅Cl₂N, and it is primarily utilized in industrial applications, such as agrochemical or pharmaceutical synthesis, due to its role as a versatile intermediate . Notably, conflicting CAS registry numbers are reported for this compound: 50712-70-4 () and 306277-20-3 (), which may reflect regional nomenclature variations or database inconsistencies.

Propiedades

Número CAS |

306277-20-3 |

|---|---|

Fórmula molecular |

C8H5Cl2N |

Peso molecular |

186.03 g/mol |

Nombre IUPAC |

4,5-dichloro-2-methylbenzonitrile |

InChI |

InChI=1S/C8H5Cl2N/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3 |

Clave InChI |

RIKPGZSHDZBROU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C#N)Cl)Cl |

SMILES canónico |

CC1=CC(=C(C=C1C#N)Cl)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogs and Similarity Scores

identifies several compounds with high structural similarity to 4,5-Dichloro-2-methylbenzonitrile, based on molecular descriptor analysis:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 4,5-Dichloro-2-methylbenzonitrile | 50712-70-4 | 1.00 | Reference compound |

| Unspecified analog | 139152-08-2 | 0.97 | Likely positional isomer or substituent |

| Unspecified analog | 54454-12-5 | 0.97 | Potential halogen/methyl position change |

| Unspecified analog | 17654-68-1 | 0.90 | Possible functional group variation |

Key Observations :

- The analogs with similarity scores ≥0.97 likely differ in minor substituent positions (e.g., chlorine or methyl group relocation), which can significantly alter electronic distribution and steric effects.

- The compound with a similarity score of 0.90 may feature a different functional group (e.g., replacing nitrile with an amine or altering halogen count).

Halogen-Substituted Derivatives

Substituting chlorine with fluorine introduces critical differences:

| Property | 4,5-Dichloro-2-methylbenzonitrile | 4,5-Difluoro-2-methylbenzonitrile |

|---|---|---|

| Halogen Atomic Radius | Larger (Cl: 0.79 Å) | Smaller (F: 0.64 Å) |

| Electronegativity | Moderate (Cl: 3.0) | Higher (F: 4.0) |

| Reactivity | Less reactive C-Cl bonds | More reactive C-F bonds |

Implications :

- Smaller fluorine atoms reduce steric hindrance, improving accessibility for nucleophilic attack compared to bulkier chlorine substituents.

Positional Isomerism

Relocating substituents (e.g., 3,4-dichloro vs. 4,5-dichloro isomers) can alter molecular symmetry and intermolecular interactions. For example:

- 4,5-Dichloro-2-methylbenzonitrile has adjacent chlorines, creating a polarizable region that may enhance crystal packing efficiency .

Research and Industrial Relevance

While detailed experimental data (e.g., melting points, reaction yields) are absent in the provided evidence, structural comparisons suggest:

- Agrochemical Applications : Chlorinated analogs are preferred for their stability and slow degradation in pesticides, whereas fluorinated variants may offer faster metabolic breakdown .

- Synthetic Flexibility : The nitrile group enables conversion to amines, carboxylic acids, or heterocycles, making 4,5-Dichloro-2-methylbenzonitrile a key intermediate in multistep syntheses.

Limitations and Data Gaps

- CAS Number Discrepancies : Conflicting identifiers (50712-70-4 vs. 306277-20-3) complicate literature retrieval; further verification is recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.